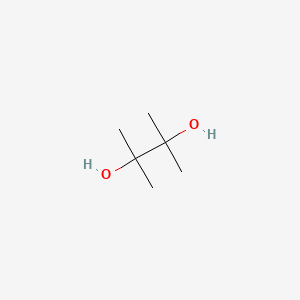

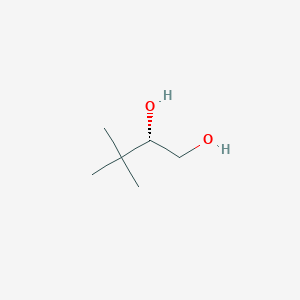

(2S)-3,3-dimethylbutane-1,2-diol

Description

Significance of Chiral Vicinal Diols in Asymmetric Organic Synthesis

Chiral vicinal diols, which are organic compounds containing two adjacent hydroxyl groups on a carbon skeleton, are fundamental building blocks in asymmetric organic synthesis. magtech.com.cnnih.gov Their importance stems from their prevalence in a wide array of biologically active natural products and their utility as versatile synthetic intermediates and chiral auxiliaries. nih.gov The defined stereochemistry of the hydroxyl groups allows for the construction of complex molecules with precise three-dimensional structures, which is crucial for their biological function.

The development of methods for the enantioselective synthesis of vicinal diols has been a major focus in organic chemistry. acs.org One of the most revolutionary methods is the Sharpless Asymmetric Dihydroxylation, which converts alkenes into chiral vicinal diols with high enantioselectivity using an osmium catalyst in the presence of a chiral ligand. numberanalytics.com This reaction's ability to introduce two stereocenters in a single, predictable step has made it an invaluable tool. numberanalytics.com Beyond their role as synthetic targets, chiral diols are employed as ligands for metal catalysts in other asymmetric transformations and as starting materials for the synthesis of other important chiral molecules like amino alcohols and epoxides.

Overview of Stereochemical Challenges in Synthesizing (2S)-3,3-dimethylbutane-1,2-diol

The synthesis of a specific enantiomer like this compound presents significant stereochemical challenges. The primary goal is to control the formation of the stereocenter at the C2 position to exclusively yield the (S) configuration, avoiding the formation of its enantiomer, (2R)-3,3-dimethylbutane-1,2-diol.

Key challenges in the asymmetric synthesis of this compound include:

Enantioselective Control: Achieving high enantiomeric excess (ee) is a central challenge. This requires the use of chiral catalysts, reagents, or auxiliaries that can effectively differentiate between the two prochiral faces of a precursor molecule. For instance, the asymmetric dihydroxylation of the corresponding alkene, 3,3-dimethyl-1-butene, would require a carefully selected chiral ligand system to favor the formation of the (S)-diol.

Kinetic Resolution: An alternative strategy involves the kinetic resolution of a racemic mixture of 3,3-dimethylbutane-1,2-diol. This process utilizes a chiral catalyst or enzyme to selectively react with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically enriched (S)-diol. wiley-vch.de The efficiency of this method depends on achieving a high selectivity factor (k_fast/k_slow). Research on the kinetic resolution of various 1,2-diols has demonstrated the feasibility of this approach, often employing silylation or acylation reactions catalyzed by chiral peptides or metal complexes. wiley-vch.de

Purification and Analysis: After the synthesis, the enantiomeric purity of the product must be determined. This typically involves chiral chromatography techniques (e.g., HPLC or GC) with a chiral stationary phase to separate and quantify the (S) and (R) enantiomers. Developing a reliable analytical method is a crucial step in any asymmetric synthesis.

The synthesis of the enantiomer, (R)-3,3-dimethylbutane-1,2-diol, has been documented in the context of kinetic resolution studies, highlighting the challenges and strategies applicable to producing the (S)-form as well. wiley-vch.de These studies often involve the catalytic silylation of a racemic diol, where the catalyst selectively protects one enantiomer, leaving the other one unreacted and thus resolved. wiley-vch.de

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3,3-dimethylbutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHAOWGRHCPODY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92621-91-5 | |

| Record name | (2S)-3,3-dimethylbutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s 3,3 Dimethylbutane 1,2 Diol

Enantioselective Catalytic Routes to (2S)-3,3-dimethylbutane-1,2-diol Precursors

A primary approach to synthesizing this compound involves the enantioselective reduction of a prochiral ketone precursor, 3,3-dimethyl-1-hydroxybutan-2-one. This section details catalytic methods to achieve the desired (S)-configuration at the C2 position.

Asymmetric Catalytic Hydrogenation of Prochiral Ketones for Diol Precursors

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. nih.gov This method utilizes transition metal catalysts complexed with chiral ligands to facilitate the stereoselective addition of hydrogen.

For the synthesis of precursors to this compound, the focus is on the reduction of 3,3-dimethyl-2-butanone. Ruthenium complexes containing chiral diphosphine ligands, such as (S)-BINAP, have been shown to be effective. These catalysts create a chiral environment that directs the hydrogenation to produce the (S)-alcohol with high enantioselectivity. More recent developments have explored iridium catalysts with P,N,O-type chiral ligands, which have also demonstrated high enantioselectivities (up to 98% ee) in the hydrogenation of various prochiral ketones. nih.gov

A significant challenge in the asymmetric hydrogenation of tert-alkyl ketones like pinacolone (B1678379) (3,3-dimethyl-2-butanone) is the steric hindrance. nih.gov Early attempts with certain Ru-catalysts resulted in low yield and enantioselectivity. nih.gov To address this, specialized catalysts such as RuCl2(S)-tolbinap have been designed to create a larger pocket around the metal center, better accommodating bulky substrates. nih.gov

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| RuCl2(S)-binapn / (S,S)-DPEN / KOH | Acetophenone | (R)-1-phenylethanol | 80% | Quantitative | nih.gov |

| RuCl2[(S)-xylbinap][(S)-DPEN] | Acetophenone | Not Specified | >99.5% | Not Specified | nih.gov |

| Ir-based P,N,O-ligand complexes | Various prochiral ketones | (R) | up to 98% | up to 98% | nih.gov |

| RuCl2(S)-tolbinap | Pinacolone | (S)-3,3-dimethyl-2-butanol | Not Specified | Not Specified | nih.gov |

Chiral Reducing Agent-Mediated Transformations towards this compound

The use of stoichiometric chiral reducing agents offers another effective route to (2S)-3,3-dimethyl-2-butanol, a direct precursor to the target diol. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, employing an oxazaborolidine catalyst to mediate the enantioselective reduction of ketones.

When applied to 3,3-dimethyl-2-butanone, the (S)-CBS reagent directs the formation of the (2S)-alcohol. This reaction is typically performed at low temperatures (-78°C) in a solvent like tetrahydrofuran (B95107) (THF) and can achieve excellent enantiomeric excesses (>98%) and high yields (90–95%). Other chirally modified aluminum and borohydride (B1222165) reagents have also been extensively studied for the enantioselective reduction of ketones. mdma.ch

| Reagent/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (S)-CBS reagent | 3,3-dimethyl-2-butanone | (2S)-3,3-dimethyl-2-butanol | >98% | 90-95% | |

| CBS Reduction | 2,2-dimethylcyclopentane-1,3-dione | (S)-3-hydroxy-2,2-dimethylcyclopentanone | 83-96% | 51-72% | arkat-usa.org |

Stereodivergent and Stereoselective Dihydroxylation Strategies

Direct dihydroxylation of an alkene precursor, 3,3-dimethyl-1-butene, provides a more direct route to this compound. This section covers key asymmetric dihydroxylation methods.

Sharpless Asymmetric Dihydroxylation and its Adaptations for Vicinal Diols

The Sharpless asymmetric dihydroxylation is a widely used method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgalfa-chemistry.com The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol. wikipedia.org

For the synthesis of this compound from 3,3-dimethyl-1-butene, the AD-mix-β, which contains the (DHQD)₂-PHAL ligand, would be employed. wikipedia.org The reaction proceeds through a [3+2]-cycloaddition mechanism to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. wikipedia.orgorganic-chemistry.org This method is known for its high enantioselectivity and broad substrate scope. acsgcipr.orgmdpi.com

| Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| AD-mix-β | α,β-unsaturated esters | diols | 98% | 89.9% | alfa-chemistry.com |

| AD-mix-β | trans-p-menth-3-ene | diol | 59.4% | 91% | mdpi.com |

| AD-mix-α | trans-p-menth-3-ene | diol | 54.5% | 76% | mdpi.com |

Syn-Dihydroxylation Approaches for this compound Formation

Syn-dihydroxylation results in the addition of two hydroxyl groups to the same face of a double bond. libretexts.org While the Sharpless reaction is a prime example of enantioselective syn-dihydroxylation, other methods also achieve this stereochemical outcome.

The use of potassium permanganate (B83412) (KMnO₄) under cold, basic conditions can produce syn-diols, though it is often less selective and can lead to over-oxidation. libretexts.orgyoutube.com Osmium tetroxide itself, without a chiral ligand, will produce a racemic mixture of syn-diols. libretexts.orglibretexts.org

For achieving enantioselectivity in syn-dihydroxylation beyond the Sharpless method, alternative catalytic systems are being explored. For instance, rhodium-catalyzed enantioselective syn-addition of bis(catecholato)diboron (B79384) to alkenes, followed by oxidation, can yield enantioenriched 1,2-diols. organic-chemistry.org

| Reagent System | Stereochemistry | Notes | Reference |

| OsO₄ / NMO | Syn | Upjohn dihydroxylation, produces racemic diols without a chiral ligand. | wikipedia.org |

| Cold, dilute KMnO₄ | Syn | Can result in poor yields due to over-oxidation. | libretexts.org |

| Rhodium/(S)-Quinap / bis(catecholato)diboron then oxidation | Syn | Enantioselective method. | organic-chemistry.org |

Biocatalytic and Chemoenzymatic Syntheses of this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

The chemoenzymatic synthesis of this compound can be approached through the enzymatic resolution of a racemic mixture of 3,3-dimethylbutane-1,2-diol. This typically involves the use of a lipase (B570770) to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase-catalyzed acylation of meso-2,3-dimethylbutane-1,4-diol has been demonstrated. researchgate.net

Another biocatalytic strategy involves the use of alcohol dehydrogenases (ADHs). For instance, ADHs from Lactobacillus brevis can catalyze the enantioselective reduction of 3,3-dimethyl-2-butanone to (2S)-3,3-dimethyl-2-butanol with high enantiomeric excess (96–98%). This enzymatic reduction requires a cofactor such as NADPH, and coenzyme recycling systems are often employed to improve economic feasibility.

Furthermore, Rieske non-heme iron oxygenases are a class of enzymes capable of the stereoselective dihydroxylation of alkenes, presenting a biocatalytic alternative to metal-based methods like the Sharpless dihydroxylation. acsgcipr.org

| Enzyme/Organism | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Alcohol Dehydrogenase (Lactobacillus brevis) | Reduction | 3,3-dimethyl-2-butanone | (2S)-3,3-dimethyl-2-butanol | 96-98% | |

| Porcine Pancreatic Lipase (PPL) | Acylation | meso-2,3-dimethylbutane-1,4-diol | Dextrorotatory monoacetate | 58-64% | researchgate.net |

| Pseudomonas sp. lipase | Hydrolysis | meso-diacetate of 2,3-dimethylbutane-1,4-diol | Monoacetate of opposite configuration | 72-86% | researchgate.net |

| Engineered Escherichia coli expressing 2,3-butanediol (B46004) dehydrogenase | Reduction | Diacetyl | (2S,3S)-2,3-Butanediol | >99% | nih.gov |

Enzyme-Catalyzed Kinetic Resolutions of Racemic Diols

Enzyme-catalyzed kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. Lipases, a class of hydrolase enzymes, are frequently employed for this purpose due to their commercial availability, broad substrate tolerance, and high enantioselectivity. nih.govnih.gov The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme, allowing for the separation of the unreacted enantiomer from the acylated product.

In the context of producing this compound, a racemic mixture of 3,3-dimethylbutane-1,2-diol would be subjected to acylation catalyzed by a lipase. The enzyme would preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer, this compound, unreacted. The success of this method hinges on the selection of the appropriate lipase and reaction conditions to achieve high enantiomeric excess (ee) and conversion.

Several lipases have been investigated for the kinetic resolution of various 1,2-diols. For instance, lipase from Pseudomonas cepacia (PSL-C) has demonstrated effectiveness in the kinetic resolution of racemic 1,2-diols with an ester functional group through selective acylation. nih.gov While direct studies on 3,3-dimethylbutane-1,2-diol are not extensively detailed in the provided results, the principles established with other diols are applicable. The general approach involves screening different lipases, acyl donors (like vinyl acetate), and solvents to optimize the enantioselectivity (E value) of the resolution. nih.govresearchgate.net

Table 1: Lipases Used in Kinetic Resolution of Racemic 1,2-Diols

| Lipase | Source Organism | Application | Reference |

|---|---|---|---|

| Lipase PS from Amano | Not specified | Catalyzes the formation of (R)-1,2-diol and (S)-acetate with high selectivity. | nih.gov |

| Pseudomonas cepacia lipase (PSL-C) | Pseudomonas cepacia | Suitable for kinetic resolution of racemic ethyl 2,3-dihydroxy-2-phenylpropanoate. | nih.gov |

| Porcine pancreatic lipase (PPL) | Porcine pancreas | Used in the acylation of meso-2,3-dimethylbutane-1,4-diol. | researchgate.net |

Alcohol Dehydrogenase (ADH) Systems for Enantioselective Reductions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.orgtudelft.nl In synthetic chemistry, they are particularly valuable for the enantioselective reduction of prochiral ketones to produce chiral alcohols. uni-duesseldorf.denih.gov The synthesis of this compound can be envisioned through the reduction of an α-hydroxy ketone precursor, 1-hydroxy-3,3-dimethylbutan-2-one.

ADHs often exhibit high stereoselectivity, making them ideal catalysts for producing enantiomerically pure compounds. uni-duesseldorf.de However, a significant challenge with ADHs is their dependence on expensive nicotinamide (B372718) cofactors like NAD(P)H. uni-duesseldorf.de To overcome this, cofactor regeneration systems are essential for the economic feasibility of these processes on a larger scale. uni-duesseldorf.de

Research has shown that ADHs from various microorganisms can be utilized for the synthesis of chiral alcohols, including those with sterically demanding "bulky-bulky" ketones. frontiersin.orguni-duesseldorf.de For instance, ADHs from Lactobacillus brevis have been used for the enantioselective reduction of 3,3-dimethyl-2-butanone, a precursor to a related chiral alcohol. Although this is not the direct precursor to the diol, it demonstrates the capability of ADHs to handle sterically hindered substrates.

Table 2: Examples of ADH Systems in Asymmetric Synthesis

| Enzyme System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Alcohol dehydrogenase from Ralstonia sp. | Bulky-bulky α-hydroxy ketones | Chiral 1,2-diols | Part of a synthetic enzyme cascade with cofactor regeneration. | uni-duesseldorf.de |

Novel and Emerging Synthetic Approaches for this compound

The development of novel synthetic methods is crucial for improving the efficiency, selectivity, and sustainability of chemical manufacturing. The following sections explore emerging approaches that hold promise for the synthesis of this compound.

Electrochemically Driven Stereoselective Synthesis of Vicinal Diols

Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional chemical methods. researchgate.net It offers precise control over reaction conditions and can often obviate the need for harsh reagents. rsc.org Recent advancements have demonstrated the potential of electrochemistry for the stereoselective synthesis of vicinal diols. nih.govrsc.org

One strategy involves the electrooxidative diformyloxylation of vinylarenes using N,N-dimethylformamide (DMF) as both the solvent and the oxygen source. This method proceeds via the electrochemical oxidation of an alkene to a radical cation, followed by nucleophilic attack by DMF. nih.govchemrxiv.org Mechanistic studies suggest that the trifluoroacetate (B77799) ion plays a key role in directing the syn-diastereoselectivity of the reaction. nih.gov While this has been demonstrated for vinylarenes, adapting this methodology to an appropriate alkene precursor for this compound could provide a novel synthetic route.

Another electrochemical approach is the dihydroxylation of alkenes using water as the hydroxyl source, mediated by KBr. acs.org This catalyst-free method is attractive for its simplicity and use of sustainable reagents. acs.orgresearchgate.net

Oxidative Homocoupling and Related Radical Mechanisms for Diol Formation

Radical-mediated reactions offer unique pathways for bond formation. The pinacol (B44631) coupling reaction, discovered in 1859, is a classic example of a radical dimerization that produces vicinal diols from aldehydes or ketones. jove.com The reaction is initiated by a single electron transfer from a metal, like magnesium or sodium, to generate a ketyl radical anion. jove.com In aprotic solvents, these radicals dimerize to form the diol. jove.com

More contemporary research has investigated the reactions of hydroxyl radicals with vicinal diols, providing insight into radical-mediated transformations. conicet.gov.arrsc.org These studies, often employing techniques like γ-radiolysis, have shown that the reaction of hydroxyl radicals with diols can lead to the formation of α-hydroxyl alkyl radicals, which can undergo further reactions. conicet.gov.arrsc.org While these studies are often focused on degradation pathways, understanding these radical mechanisms could inspire new synthetic strategies for diol formation.

Diboration Methods in the Synthesis of this compound

Diboration of alkenes, followed by oxidation, is a powerful method for the synthesis of vicinal diols. organic-chemistry.org This two-step process allows for the stereocontrolled introduction of two hydroxyl groups across a double bond. The development of catalytic and enantioselective diboration reactions has significantly advanced this field.

Rhodium-catalyzed enantioselective syn-addition of bis(catecholato)diboron to alkenes, in the presence of a chiral ligand like (S)-Quinap, can produce enantioenriched 1,2-diols after oxidation. organic-chemistry.orgacs.org The substrate scope and reaction mechanism of these reactions are areas of active investigation. acs.org Furthermore, platinum-catalyzed enantioselective diboration of terminal alkenes using chiral phosphonite ligands has been developed. organic-chemistry.org The resulting 1,2-bis(boronate) ester can be oxidized to the corresponding chiral 1,2-diol. organic-chemistry.org

A transition-metal-free approach for the diastereoselective synthesis of anti-vicinal diboronates from diarylethynes has also been reported. sciengine.com Subsequent oxidation with reagents like sodium perborate (B1237305) (NaBO₃) yields the corresponding anti-vicinal diols. sciengine.com Adapting these diboration methodologies to an appropriate alkene or alkyne precursor could provide a stereocontrolled route to this compound.

Stereoselective Aminohydroxylation Processes

Asymmetric aminohydroxylation is a powerful transformation for the synthesis of vicinal amino alcohols, which are important structural motifs in many biologically active molecules. nih.govresearchgate.net The Sharpless asymmetric aminohydroxylation (ASAH) is a well-established method that utilizes an osmium catalyst in conjunction with a chiral ligand to achieve high regio- and enantioselectivity. nih.govorganic-chemistry.org The reaction involves the syn-addition of an amino group and a hydroxyl group across a double bond. organic-chemistry.org

While the direct product is an amino alcohol, this methodology is relevant as it demonstrates the ability to stereoselectively functionalize a C=C double bond to create vicinal stereocenters. The principles of catalyst and ligand control over stereoselectivity are directly applicable to the development of related dihydroxylation reactions. thieme-connect.de Furthermore, research into stereoselective aminohydroxylation of complex molecules, such as pinane (B1207555) derivatives, highlights the versatility of these methods for creating highly functionalized chiral molecules. beilstein-journals.orgnih.govbeilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Racemic 3,3-dimethylbutane-1,2-diol |

| (R)-3,3-dimethylbutane-1,2-diol |

| Vinyl acetate |

| Racemic ethyl 2,3-dihydroxy-2-phenylpropanoate |

| meso-2,3-dimethylbutane-1,4-diol |

| 1-hydroxy-3,3-dimethylbutan-2-one |

| 3,3-dimethyl-2-butanone |

| N,N-dimethylformamide (DMF) |

| bis(catecholato)diboron |

| Sodium perborate (NaBO₃) |

| (S)-Quinap |

Industrial Processes for Diol Production from Alkenes

The industrial-scale synthesis of specific, optically active vicinal diols such as this compound from alkene precursors is dominated by catalytic asymmetric dihydroxylation (AD). numberanalytics.comresearchgate.net This method is renowned for its high enantioselectivity and reliability in converting alkenes into chiral diols. numberanalytics.com The primary alkene precursor for synthesizing this compound is 3,3-dimethyl-1-butene.

The cornerstone of this industrial approach is the Sharpless Asymmetric Dihydroxylation, which employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the stereochemical outcome of the reaction. numberanalytics.comwikipedia.org A stoichiometric co-oxidant is used to regenerate the osmium catalyst, allowing the expensive and toxic metal to be used in small quantities. organic-chemistry.org

For industrial applications, the primary challenges are the cost of the osmium catalyst and the complex chiral ligands, as well as the toxicity of osmium. srce.hr Consequently, significant research has focused on developing systems that allow for the recovery and reuse of both the catalyst and the ligand. Industrial processes are therefore designed around heterogeneous or recoverable catalytic systems. organic-chemistry.orggoogle.com These often involve immobilizing the osmium catalyst and/or the chiral ligand on a solid support, such as a polymer resin. organic-chemistry.orggoogle.com This approach facilitates the separation of the catalyst from the reaction mixture by simple filtration, allowing it to be reused in subsequent batches with consistent activity and enantioselectivity. organic-chemistry.org

The key components and their functions in an industrial asymmetric dihydroxylation process are outlined in the table below.

Table 1: Components for Industrial Asymmetric Dihydroxylation

| Component | Function | Example(s) |

|---|---|---|

| Alkene | The starting material that is converted into the diol. | 3,3-dimethyl-1-butene |

| Catalyst | The primary oxidizing agent that adds across the double bond. | Osmium Tetroxide (OsO₄) wikipedia.org |

| Chiral Ligand | A chiral molecule that complexes with the catalyst to create a chiral environment, directing the dihydroxylation to one face of the alkene to produce a specific enantiomer. numberanalytics.com | (DHQD)₂PHAL |

| Co-oxidant | A stoichiometric oxidant that regenerates the active Os(VIII) catalyst from the inactive Os(VI) species formed after each cycle. organic-chemistry.org | Potassium ferricyanide (B76249) (K₃Fe(CN)₆), N-methylmorpholine N-oxide (NMO) organic-chemistry.org |

| Solvent System | Provides the medium for the reaction, typically a mixture to dissolve both organic and inorganic reagents. | t-Butanol/Water srce.hr |

| Support (for heterogeneous catalysis) | An insoluble material to which the catalyst or ligand is bound, allowing for easy recovery and reuse. organic-chemistry.org | Polymer Resins, Silica organic-chemistry.orggoogle.com |

Detailed research has demonstrated the efficacy of these reusable systems for the asymmetric dihydroxylation of various olefins, providing a strong basis for the industrial production of chiral diols. The findings highlight the potential for achieving high yields and excellent enantioselectivity, which are critical for pharmaceutical and fine chemical synthesis. organic-chemistry.orgsrce.hr

Table 2: Research Findings for Asymmetric Dihydroxylation Using Reusable Catalysts

| Alkene Substrate | Catalyst System | Co-oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Styrene | Resin-OsO₄ with (DHQD)₂PHAL | K₃Fe(CN)₆ | 94 | 99 | organic-chemistry.org |

| 1-Octene | Resin-OsO₄ with (DHQD)₂PHAL | K₃Fe(CN)₆ | 90 | 96 | organic-chemistry.org |

| Methyl trans-cinnamate | Recoverable bis-cinchona alkaloid ligand with OsO₄ | K₃Fe(CN)₆ | 96 | 98 | srce.hr |

Stereochemical Characterization and Structural Elucidation of 2s 3,3 Dimethylbutane 1,2 Diol

Advanced Spectroscopic Techniques for Configuration and Conformation

Spectroscopic methods are indispensable tools for elucidating the intricate structural details of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provide unparalleled insights into the connectivity, configuration, and conformation of chiral compounds like (2S)-3,3-dimethylbutane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the carbon skeleton and for stereochemical assignment. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are sensitive to their local electronic and steric environments.

Dynamic NMR studies can provide information about conformational changes in the molecule. For instance, the rotation around the C2-C3 bond in 3,3-dimethylbutane-1,2-diol can be investigated by monitoring changes in the NMR spectrum at different temperatures. These studies help in understanding the energetic barriers between different staggered conformations. In related diols, intramolecular hydrogen bonding has been shown to have a "locking" effect on the conformation, which can be observed through NMR. researchgate.net

Chiral solvating agents (CSAs) can be employed in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. researchgate.net When a CSA is added to a solution of a racemic or enantiomerically enriched sample, it forms transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net These complexes have different NMR spectra, allowing for the quantification of each enantiomer. researchgate.netacs.org For example, the use of (R)-2,2,2-trifluoro-1-(9-anthryl)-ethanol has been shown to be effective in resolving the signals of chiral compounds. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1a | 3.54 | dd | 10.9, 3.5 |

| H1b | 3.41-3.36 | m | - |

| H2 | 3.89-3.84 | m | - |

| CH₃ (C4) | 0.99 | s | - |

| CH₃ (C4) | 0.90 | s | - |

Note: The data presented is for a related compound, (2R)-5-(benzyloxy)-4,4-dimethylpentane-1,2-diol, and serves as an illustrative example of the type of data obtained from NMR spectroscopy. amazonaws.com The chemical shifts and coupling constants for this compound may vary.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. beilstein-journals.org To obtain a single crystal suitable for X-ray analysis, it is often necessary to derivatize the parent molecule. For this compound, derivatives such as bis(phenylcarbamate) can be prepared to facilitate crystallization. oup.com

The diffraction pattern obtained from the crystal allows for the calculation of the electron density distribution within the unit cell, revealing the precise positions of all atoms. This information provides bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. The absolute configuration of a chiral molecule can be determined using anomalous dispersion effects, often by including a heavy atom in the structure.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| Volume (ų) | 1993.4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. Actual data for a derivative of this compound would need to be determined experimentally.

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for the separation and quantification of enantiomers, a critical aspect of characterizing chiral compounds. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for this purpose.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Diol Analysis

Chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. gcms.cz

Chiral Gas Chromatography (GC): In chiral GC, the diol is often derivatized to increase its volatility. The choice of the chiral stationary phase is critical for achieving separation. gcms.cz Cyclodextrin-based CSPs, such as those derivatized with permethylated beta-cyclodextrin, are commonly used for the separation of chiral diols. gcms.czwiley-vch.de The enantiomeric excess (e.e.) of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. wiley-vch.de

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. hplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and offer broad applicability. hplc.eu The separation can be performed in either normal-phase or reversed-phase mode, depending on the analyte and the column. hplc.eu For diols, derivatization with a chromophore-containing reagent, such as phenyl isocyanate, can be performed to facilitate detection by UV absorbance. oup.com

| Technique | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Typical Retention Times (min) |

|---|---|---|---|

| Chiral GC | Supelco Beta Dex 120 | Helium | (R)-enantiomer: 15.2, (S)-enantiomer: 15.8 |

| Chiral HPLC | Daicel Chiralcel OD-H | Hexane/Isopropanol (90:10) | (R)-enantiomer: 8.5, (S)-enantiomer: 10.2 |

Note: The retention times are illustrative and can vary significantly depending on the specific analytical conditions.

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides a theoretical framework to complement experimental findings. Methods like Density Functional Theory (DFT) allow for the investigation of molecular properties that may be difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Conformational Landscapes and Molecular Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bris.ac.uk For this compound, DFT calculations can be used to:

Determine the conformational landscape: By systematically rotating the rotatable bonds, a potential energy surface can be generated, identifying all stable conformers (local minima) and the transition states connecting them. This provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Predict molecular structure: DFT can optimize the geometry of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles for the most stable conformers.

Simulate spectroscopic data: Theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to aid in structural elucidation and stereochemical assignment. bris.ac.uk Similarly, vibrational frequencies can be computed to help interpret infrared and Raman spectra.

For diols, DFT calculations are particularly useful for studying the nature and strength of intramolecular hydrogen bonds, which play a significant role in determining the preferred conformation. researchgate.net

| Conformer | Dihedral Angle (O-C-C-O, degrees) | Relative Energy (kcal/mol) | Hydrogen Bond |

|---|---|---|---|

| gauche-1 | ~60 | 0.00 | Yes |

| gauche-2 | ~-60 | 0.15 | Yes |

| anti | ~180 | 1.50 | No |

Note: This data is hypothetical and illustrates the type of information obtained from DFT calculations on a generic vicinal diol. The actual values for this compound would depend on the level of theory and basis set used in the calculation.

Quantum Chemical Modeling of Stereoselective Reaction Pathways

The synthesis of enantiomerically pure this compound is predominantly achieved through stereoselective reactions, the outcomes of which can be rationalized and predicted using quantum chemical modeling. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction pathways and transition states that govern stereoselectivity. While specific published DFT studies focusing exclusively on the synthesis of this compound are not prevalent, the principles are well-established through extensive research on analogous reactions, most notably the Sharpless Asymmetric Dihydroxylation (AD). mdpi.comdtu.dk

The Sharpless AD of 3,3-dimethyl-1-butene, the precursor alkene, involves an osmium tetroxide catalyst and a chiral ligand from the cinchona alkaloid family (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)). The choice of ligand dictates which face of the alkene is hydroxylated, leading to either the (S)- or (R)-diol. Quantum chemical models are employed to calculate the energies of the diastereomeric transition states that lead to the different stereoisomers. The enantiomeric excess (ee) of the reaction is directly related to the energy difference (ΔΔG‡) between these competing transition states.

Modeling efforts typically focus on several key aspects of the reaction mechanism:

Catalyst-Substrate Complex Formation: Calculations analyze the initial binding of the alkene to the osmium-ligand complex. The geometry and stability of this initial complex can provide insights into the facial selectivity.

Transition State Geometries and Energies: The critical step is the [3+2] cycloaddition of the alkene to the osmium-oxo bonds. princeton.edu DFT calculations are used to locate and characterize the transition state structures for the two possible attack pathways (re-face vs. si-face). The steric hindrance imposed by the bulky tert-butyl group of the substrate and its interaction with the chiral ligand are crucial factors determining the relative energies of these transition states. nsf.gov For instance, pi-stacking interactions between the ligand and substrate have been computationally shown to influence diastereoselectivity in similar systems. nsf.gov

Ligand Effects: Quantum models can quantify how modifications to the chiral ligand structure alter the steric and electronic environment of the catalytic pocket, thereby influencing the stereochemical outcome. mdpi.com

By analyzing these computational models, researchers can understand why a particular ligand favors the formation of the (2S)-diol. The calculations can reveal non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the substrate and the ligand that stabilize one transition state over the other. researchgate.net This predictive capability is a powerful tool for optimizing reaction conditions and designing new, more effective catalysts for stereoselective synthesis. rsc.org

Table 1: Representative Data from Quantum Chemical Modeling of Asymmetric Dihydroxylation

| Parameter | Description | Typical Application |

|---|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for a reaction to occur. Calculated for competing pathways. | Determines the rate of reaction for each stereoisomeric product. |

| ΔΔG‡ (Difference in Activation Energies) | The difference in ΔG‡ between the two diastereomeric transition states (e.g., ΔG‡_S - ΔG‡_R). | Directly correlates with the predicted enantiomeric excess (ee) of the reaction. |

| Transition State Geometry | The 3D arrangement of atoms at the highest point of the reaction energy profile. | Reveals key steric and electronic interactions (e.g., bond lengths, angles) that control selectivity. |

| NCI (Non-Covalent Interaction) Plots | Visualizations based on electron density that highlight weak interactions like van der Waals forces and hydrogen bonds. | Identifies stabilizing or destabilizing interactions between the substrate and the chiral ligand in the transition state. |

Topological Analysis of Molecular Properties

The intrinsic properties of this compound can be further understood through topological analysis, which examines the features of the molecule's electron density (ρ(r)). This approach provides a quantitative description of chemical bonding and other molecular characteristics. One of the most widely used methods is the Quantum Theory of Atoms in Molecules (QTAIM). amercrystalassn.orgwiley-vch.de

A key topological descriptor that can be readily calculated is the Topological Polar Surface Area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of properties like hydrogen bonding capacity. For this compound, the TPSA has been computationally determined. nih.govnih.gov

Table 2: Computed Topological Properties for this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 40.5 Ų | PubChem nih.govnih.gov |

| Complexity | 63.4 | PubChem nih.gov |

A more in-depth topological investigation using QTAIM would involve analyzing the critical points (CPs) in the electron density. muni.cz This analysis can rigorously define the presence and nature of chemical bonds and, notably, intramolecular interactions such as hydrogen bonds. For a vicinal diol like this compound, QTAIM analysis is particularly suited to characterize the intramolecular hydrogen bond between the two hydroxyl groups (O-H···O).

The QTAIM methodology would involve:

Calculation of the Electron Density: First, the electron density of the molecule is calculated using a high-level quantum chemical method.

Locating Critical Points: The topology of the electron density is analyzed to find points where the gradient of the density is zero. These are the critical points.

Characterization of Interactions: The presence of a bond path—a line of maximum electron density linking two atomic nuclei—is the QTAIM criterion for chemical bonding. wiley-vch.de For the intramolecular hydrogen bond, a bond path between the hydrogen of one hydroxyl group and the oxygen of the other would be sought. The properties of the electron density at the bond critical point (BCP) on this path reveal the nature of the interaction.

Table 3: Key QTAIM Parameters for Bond Analysis

| QTAIM Parameter at Bond Critical Point (BCP) | Symbol | Significance for Intramolecular H-Bond |

|---|---|---|

| Electron Density | ρ(r) | Its value correlates with the strength of the bond; higher for stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | A positive value is characteristic of closed-shell interactions, such as hydrogen bonds and ionic bonds. |

| Total Energy Density | H(r) | A negative value at the BCP indicates a degree of covalent character in the interaction. |

| Delocalization Index | δ(A,B) | Measures the number of electrons shared or exchanged between two atomic basins (A and B), providing a quantitative measure of bond order. muni.czarxiv.org |

While a specific QTAIM study on this compound is not available in the literature, analysis of similar diols shows that these topological parameters provide a robust framework for quantifying the strength and nature of the intramolecular hydrogen bond, which in turn influences the molecule's preferred conformation, reactivity, and spectroscopic properties. rsc.org

Reactivity and Mechanistic Pathways of 2s 3,3 Dimethylbutane 1,2 Diol in Organic Reactions

Investigations into Rearrangement Reactions Involving Vicinal Diols

The acid-catalyzed rearrangement of vicinal diols, or 1,2-diols, is a classic and powerful transformation in organic synthesis, famously known as the pinacol (B44631) rearrangement. wikipedia.orgbyjus.comnumberanalytics.com This reaction proceeds via a carbocation intermediate, leading to a carbonyl compound through a 1,2-migratory shift. byjus.commasterorganicchemistry.com For an asymmetrical diol such as (2S)-3,3-dimethylbutane-1,2-diol, the reaction mechanism involves several key steps that dictate the final product.

The rearrangement is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, followed by the loss of a water molecule to form a carbocation. masterorganicchemistry.com In the case of this compound, there are two non-equivalent hydroxyl groups. Protonation and subsequent dehydration can lead to two possible carbocation intermediates. The stability of the resulting carbocation determines the preferred pathway. wikipedia.org Protonation of the primary hydroxyl group (at C1) would lead to a secondary carbocation, while protonation of the secondary hydroxyl group (at C2) would form a tertiary carbocation adjacent to the bulky tert-butyl group. Generally, the pathway that forms the more stable carbocation is favored. wikipedia.orglibretexts.org

Once the carbocation is formed, a substituent from the adjacent carbon atom migrates to the positively charged carbon. This 1,2-shift is the core of the rearrangement. The driving force for this migration is the formation of a resonance-stabilized oxonium ion, which is more stable than the initial carbocation. wikipedia.org The migratory aptitude of different groups typically follows the order: hydride > aryl > alkyl. wikipedia.org In the rearrangement of this compound, if the secondary carbocation is formed at C1, a hydride shift from C2 would occur. If the tertiary carbocation is formed at C2, a methyl group from the tert-butyl group would need to migrate.

The final step is the deprotonation of the oxonium ion to yield the final ketone product. byjus.comlibretexts.org The specific conditions of the reaction, such as the concentration and strength of the acid, can influence the product distribution, sometimes leading to side products like dienes through elimination pathways. researchgate.net

Table 1: Key Stages in the Pinacol Rearrangement of this compound

| Step | Description | Key Intermediates |

| 1. Protonation | One of the two hydroxyl groups is protonated by an acid catalyst. | Protonated diol |

| 2. Formation of Carbocation | The protonated hydroxyl group departs as a water molecule, generating a carbocation. The more stable carbocation is preferentially formed. | Secondary or tertiary carbocation |

| 3. 1,2-Migratory Shift | A group (hydride or alkyl) from the adjacent carbon migrates to the carbocation center. | Resonance-stabilized oxonium ion |

| 4. Deprotonation | A base (like water) removes a proton from the oxonium ion to yield the final carbonyl compound. | Ketone product |

Oxidative Transformations and Reaction Selectivity of Diol Functionalities

The vicinal diol functionality in this compound is susceptible to various oxidative transformations, with the reaction outcome being highly dependent on the oxidizing agent and reaction conditions. A primary reaction pathway is oxidative cleavage, where the carbon-carbon bond between the two hydroxyl groups is broken, yielding carbonyl compounds. wikipedia.org

Traditional and highly effective reagents for this transformation include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). wikipedia.orglibretexts.org These reactions are believed to proceed through a cyclic intermediate, such as a cyclic periodate (B1199274) or plumbate ester. The cleavage of this compound with these reagents would be expected to yield formaldehyde (B43269) (from the CH₂OH end) and 2,2-dimethylpropanal (pivaldehyde, from the CH(OH)C(CH₃)₃ end).

Modern methods offer alternative pathways and selectivities. For instance, hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) can achieve oxidative cleavage, particularly for sterically hindered diols. rsc.org The use of a protonating solvent like trifluoroacetic acid (TFA) can promote the formation of the necessary intermediate for efficient fragmentation. rsc.org Another approach involves a one-pot oxidative cleavage to produce carboxylic acids directly, using reagents like 1-Me-AZADO in conjunction with PhI(OAc)₂. acs.org This would convert the primary alcohol moiety to formic acid (which may be further oxidized) and the secondary alcohol moiety to pivalic acid.

Chemoselectivity is a key consideration in the oxidation of diols. It is possible to selectively oxidize one of the alcohol groups without cleaving the C-C bond. For example, the selective oxidation of vicinal diols to α-hydroxyketones can be achieved using specific catalytic systems, such as certain cationic palladium complexes. stanford.edu In the case of this compound, selective oxidation of the secondary alcohol would yield 1-hydroxy-3,3-dimethyl-2-butanone. The steric hindrance imposed by the tert-butyl group can significantly influence the selectivity of such transformations. stanford.edu

Table 2: Summary of Oxidative Reagents for Vicinal Diols

| Reagent(s) | Typical Product(s) | Reaction Type | Reference |

| Periodic acid (HIO₄) / Lead tetraacetate (Pb(OAc)₄) | Aldehydes and/or Ketones | Oxidative Cleavage | wikipedia.orglibretexts.org |

| 2-Iodoxybenzoic acid (IBX) / TFA | Aldehydes and/or Ketones | Oxidative Cleavage | rsc.org |

| AZADO / PhI(OAc)₂ | Carboxylic Acids | One-Pot Oxidative Cleavage | acs.org |

| 2-Chloroanthraquinone / O₂ / hv | Carboxylic Acids | Aerobic Photooxidative Cleavage | organic-chemistry.org |

| Cationic Palladium Complexes / O₂ | α-Hydroxyketones | Selective Oxidation | stanford.edu |

Reactivity with Reactive Oxygen and Halogen Species: Kinetic and Mechanistic Studies

The interaction of this compound with reactive oxygen species (ROS), such as the hydroxyl radical (•OH), and reactive halogen species is of interest in fields like atmospheric chemistry and toxicology. The primary mechanism for the reaction of hydroxyl radicals with alcohols and diols is hydrogen abstraction from a C-H bond. ncl.ac.uk

For vicinal diols, the reaction with •OH radicals can proceed via two main pathways:

Formation of α-hydroxyl alkyl radicals : The •OH radical abstracts a hydrogen atom from a carbon atom that is bonded to a hydroxyl group. This is often the most favorable pathway. For this compound, this could occur at either C1 or C2. Subsequent elimination of water from these radicals can occur. ncl.ac.uk

Kinetic studies on similar small diols like ethane-1,2-diol and propane-1,2-diol show that these reactions are typically very fast, with rate constants on the order of 10⁹ M⁻¹s⁻¹. nih.gov The presence of the tert-butyl group in this compound would likely influence the site of hydrogen abstraction. While the C-H bond at the secondary carbon (C2) is sterically hindered, the hydrogen atoms on the primary carbon (C1) are more accessible. However, abstraction can also occur from the methyl groups of the tert-butyl moiety.

Regarding reactive halogen species, computational studies on the chlorination of diols have highlighted the importance of the "vicinal effect," where the presence of a neighboring hydroxyl group influences reactivity. researchgate.net The reaction mechanism, whether it be Sₙ1 or Sₙ2, is affected by hydration and the formation of intermolecular hydrogen bonds between the diol and solvent molecules, which can stabilize the reaction pre-complexes. researchgate.net For this compound, reaction with a halogenating agent (e.g., HCl, SOCl₂) would likely involve protonation of a hydroxyl group followed by nucleophilic attack by the halide ion. The bulky tert-butyl group would sterically hinder an Sₙ2 attack at C2, potentially favoring reaction at the primary C1 position or an Sₙ1-type mechanism if a stable carbocation can be formed. researchgate.net

Strategic Applications of 2s 3,3 Dimethylbutane 1,2 Diol in Asymmetric Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

(2S)-3,3-dimethylbutane-1,2-diol is a valuable starting material for the synthesis of more complex chiral molecules. nih.gov Its two hydroxyl groups provide convenient handles for further chemical modification, while the stereocenter at C2 allows for the introduction of chirality into the target molecule from an early stage. This "chiral pool" approach is an efficient strategy for the synthesis of enantiomerically pure compounds. williams.edu

For instance, this diol can be a precursor for the synthesis of chiral phosphine (B1218219) ligands, which are crucial for various metal-catalyzed asymmetric reactions. scholaris.ca The diol's backbone can be incorporated into the ligand structure, influencing the chiral environment around the metal center and thus the stereochemical outcome of the catalyzed reaction.

Furthermore, its derivatives have been employed in the total synthesis of natural products. For example, a derivative of this compound was used in a formal intramolecular (4+1)-cycloaddition reaction as a key step in the synthesis of the daucane-type sesquiterpene, carotol. cdnsciencepub.com This demonstrates the utility of this chiral building block in constructing complex carbocyclic frameworks.

Development and Application of this compound-Derived Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. researchgate.net The structural features of this compound make it an excellent scaffold for the design of such ligands.

Design Principles for Phosphine, Aminophosphine (B1255530), and Schiff Base Ligands

The design of effective chiral ligands from this compound hinges on several key principles. The steric bulk of the tert-butyl group is a dominant feature, creating a well-defined chiral pocket around the metal center to which the ligand coordinates. This steric hindrance can effectively differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity.

Phosphine Ligands: Chiral phosphine ligands are widely used in transition metal catalysis. sigmaaldrich.com Ligands derived from this compound can be synthesized by functionalizing one or both of the hydroxyl groups with a phosphine moiety. The phosphorus atom acts as a soft donor, coordinating to transition metals like palladium, rhodium, and iridium. ethernet.edu.et The modular nature of the synthesis allows for the fine-tuning of the ligand's electronic and steric properties by varying the substituents on the phosphorus atom. scholaris.caresearchgate.net

Aminophosphine Ligands: These ligands incorporate both a "hard" nitrogen donor and a "soft" phosphorus donor, allowing for versatile coordination behavior. researchgate.net Starting from this compound, the corresponding amino alcohol can be synthesized, which then serves as a precursor to aminophosphine ligands. ehu.es The relative orientation of the amino and phosphine groups, dictated by the diol's stereochemistry, is crucial for creating an effective chiral environment.

Schiff Base Ligands: Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are readily prepared and can coordinate to a wide range of metal ions. dergipark.org.trcore.ac.uk Chiral Schiff base ligands can be synthesized using an amino derivative of this compound. The resulting imine nitrogen and another donor atom (often from the aldehyde/ketone component) coordinate to the metal, with the chiral backbone inducing asymmetry. researchgate.netscispace.com

Role in Asymmetric Catalysis (e.g., Hydrogenation, Allylic Alkylation, Henry Reactions)

Ligands derived from this compound have demonstrated significant success in a variety of asymmetric catalytic reactions.

Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral alcohols. mdpi.com P,N,O-type ligands derived from this compound have been shown to be effective in this transformation, affording high enantioselectivities (up to 98% ee). researchgate.net The modular structure of these ligands allows for systematic variation to optimize catalytic activity and selectivity. mdpi.com

Asymmetric Allylic Alkylation: The palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. researchgate.netcaltech.edu Chiral phosphine and aminophosphine ligands derived from this compound have been successfully employed in this reaction, achieving high enantioselectivities. researchgate.netacs.org The steric and electronic properties of the ligand play a critical role in controlling the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. researchgate.net

Asymmetric Henry Reactions: The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable tool for constructing carbon-carbon bonds. Chiral copper(II) complexes of ligands derived from amino alcohols, which can be sourced from this compound, have been shown to catalyze enantioselective Henry reactions, yielding β-nitro alcohols with high enantiomeric excess.

Employment of this compound as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org this compound and its derivatives can function as effective chiral auxiliaries.

Stereochemical Induction in Diastereoselective Reactions (e.g., Alkylation, Cyclopropanation, Cycloaddition)

The bulky tert-butyl group of the auxiliary effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. This leads to the formation of one diastereomer in excess.

Diastereoselective Alkylation: Chiral oxazolidinones derived from amino alcohols are widely used as chiral auxiliaries in diastereoselective alkylation reactions. williams.eduresearchgate.net While not directly derived from the diol in all cited cases, the principle of using a chiral backbone to control alkylation is well-established. An amino alcohol derived from this compound could be converted into a chiral oxazolidinone, which would then direct the stereoselective alkylation of an attached acyl group.

Diastereoselective Cyclopropanation: The cyclopropanation of alkenes is a key reaction for the synthesis of three-membered rings. unl.ptthieme-connect.de The stereochemical outcome of this reaction can be controlled by a chiral auxiliary attached to the alkene. For example, the hydroxyl group of a chiral allylic alcohol can direct the Simmons-Smith cyclopropanation reagent to one face of the double bond. unl.pt A mono-ether of this compound attached to an allylic system could similarly direct the cyclopropanation.

Diastereoselective Cycloaddition: Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. uni-regensburg.de Chiral auxiliaries attached to the dienophile can induce high levels of diastereoselectivity. For instance, chiral oxazolidinones have been used as auxiliaries in [4+2] cycloadditions. A derivative of this compound could be employed to create a chiral dienophile, leading to the formation of a specific diastereomer of the cycloadduct.

Auxiliary Cleavage and Recycling Strategies in Asymmetric Synthesis

A crucial aspect of using a chiral auxiliary is its efficient removal from the product and, ideally, its recovery for reuse. researchgate.net For auxiliaries derived from this compound, the bonds connecting the auxiliary to the substrate are typically ester or amide linkages. These can be cleaved under standard hydrolytic conditions (acidic or basic), or by reduction with reagents like lithium aluminum hydride. researchgate.net

After cleavage, the chiral auxiliary, now the original this compound or a simple derivative, can be recovered and purified for subsequent use. The development of efficient recycling protocols is essential for the economic viability and sustainability of asymmetric synthesis on a larger scale.

Integration into Polymer Synthesis and Material Science

The precise control over the three-dimensional arrangement of monomer units within a polymer chain, known as stereoregularity, is a cornerstone of modern material science. It allows for the fine-tuning of a polymer's physical, mechanical, and thermal properties. Chiral molecules, such as this compound, play a pivotal role in achieving this control, acting as powerful tools in the synthesis of advanced materials with tailored characteristics.

Stereoregular Polymerization Processes Involving Chiral Diols for Advanced Materials

The incorporation of chiral diols into polymerization processes is a key strategy for inducing stereoselectivity, leading to the formation of polymers with a regular and predictable spatial arrangement. This is particularly evident in ring-opening polymerization (ROP) of cyclic esters, where chiral initiators can dictate the stereochemistry of the resulting polymer.

A significant example of this is the use of chiral initiators derived from the reaction of organometallic compounds with chiral diols. Research has demonstrated that initiators prepared from organometallic derivatives like diethylzinc (B1219324) (ZnEt₂), dimethylcadmium (B1197958) (CdMe₂), or triethylaluminium (AlEt₃) and a chiral diol can facilitate the isospecific polymerization of racemic β-butyrolactone (rac-BBL). researchgate.net In such polymerizations, the chiral catalyst preferentially selects one enantiomer of the monomer over the other, leading to an optically active polymer. researchgate.net

For instance, a study utilizing the (R)-enantiomer, (R)-3,3-dimethylbutane-1,2-diol, in conjunction with diethylzinc, showed a preferential incorporation of (R)-β-butyrolactone into the growing polymer chain. researchgate.net This demonstrates the principle of enantiomorphic site control, where the chirality of the catalyst dictates the stereochemical outcome of the polymerization. It can be inferred that the use of this compound under similar conditions would lead to the preferential polymerization of (S)-β-butyrolactone, resulting in a polymer with the opposite stereochemistry. This ability to select for a specific enantiomer is crucial for controlling the properties of the final material, such as poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester. researchgate.net

The effectiveness of these chiral diol-based catalysts in inducing stereoregularity is influenced by the metal center and the structure of the diol itself. The steric bulk and specific conformation of the chiral diol create a chiral environment around the active site of the catalyst, which in turn guides the approach of the monomer and controls the stereochemistry of the insertion step.

The table below summarizes the findings from the study on the isospecific polymerization of rac-BBL using a catalyst system derived from (R)-3,3-dimethylbutane-1,2-diol and diethylzinc.

| Catalyst System | Monomer | Resulting Polymer | Stereoselectivity Mechanism |

| (R)-3,3-dimethylbutane-1,2-diol / ZnEt₂ | racemic-β-butyrolactone | Optically active poly(3-hydroxybutyrate) (PHB) | Preferential incorporation of (R)-β-butyrolactone |

This data underscores the potential of this compound as a tool for stereocontrolled polymerization. By simply changing the chirality of the diol, a polymer with a predictable and opposite stereoconfiguration can be synthesized. This level of control is highly desirable for the creation of advanced materials with specific properties for applications in fields ranging from biomedicine to electronics.

The broader class of chiral diols has been explored for the synthesis of various stereoregular polymers. For example, chiral diols derived from naturally abundant tartaric acid have been used to create titanium complexes that act as catalysts for the stereoselective cationic polymerization of vinyl ethers. researchgate.net Similarly, chiral diols derived from α-pinene have been used as building blocks for chemically recyclable and enzymatically degradable polyesters. chemrxiv.org These examples further illustrate the versatility of chiral diols in polymer synthesis and the potential for this compound to be integrated into various polymerization platforms to generate novel materials with advanced properties.

Future Prospects and Emerging Research Avenues for 2s 3,3 Dimethylbutane 1,2 Diol

Innovative Synthetic Methodologies and Green Chemistry Approaches for Sustainable Production

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of innovative and sustainable methods for producing chiral synthons like (2S)-3,3-dimethylbutane-1,2-diol. e-bookshelf.de Research emphasizes catalytic asymmetric synthesis, which minimizes waste by using small amounts of a chiral catalyst to generate large quantities of the desired enantiomer. nobelprize.org

A primary route to this diol is the Sharpless asymmetric dihydroxylation of the corresponding prochiral alkene, 3,3-dimethyl-1-butene. This powerful method uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce the vicinal diol with high enantioselectivity. acs.org The catalytic cycle is maintained by a stoichiometric co-oxidant, making the process highly efficient. acs.org

Biocatalysis represents a cornerstone of green chemistry approaches for chiral diol synthesis. nih.gov Enzymes offer high selectivity under mild, environmentally friendly conditions. scirp.org Key biocatalytic strategies include:

Enzymatic Kinetic Resolution: This involves the selective transformation of one enantiomer from a racemic mixture. For instance, epoxide hydrolases can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer untouched and producing an enantiopure diol. scirp.orgresearchgate.net This method is effective for producing a variety of chiral 1,2-diols. rsc.org

Enzymatic Desymmetrization: Enzymes can selectively react with one of two identical functional groups in a symmetric (meso) compound to create a chiral product. Lipases have been successfully used in the acylation or hydrolysis of meso-diols and their derivatives to yield chiral monoacetates, which are precursors to compounds like this compound. researchgate.net

To enhance the "green" profile of these syntheses, researchers are exploring novel reaction media. Ionic liquids have been shown to improve the enantioselectivity of epoxide hydrolase-catalyzed reactions while avoiding issues related to the low water solubility of substrates. rsc.org Furthermore, performing reactions under solvent-free or highly concentrated conditions is a key goal of green chemistry, reducing solvent waste and improving process efficiency. nih.gov

| Synthetic Approach | Key Features | Catalyst/Enzyme | Advantages |

| Asymmetric Dihydroxylation | Converts alkene (3,3-dimethyl-1-butene) to diol. | Osmium tetroxide with chiral ligands. | High enantioselectivity, catalytic. acs.org |

| Enzymatic Kinetic Resolution | Resolves racemic epoxides to yield chiral diols. | Epoxide Hydrolases, Peroxidases. scirp.org | High selectivity, mild conditions, environmentally friendly. nih.govscirp.org |

| Enzymatic Desymmetrization | Converts meso-compounds to chiral products. | Lipases (e.g., Porcine Pancreatic Lipase). researchgate.net | Creates chirality from achiral precursors. |

| Solvent-Free Catalysis | Reduces or eliminates solvent use. | (salen)Co(II) complexes for epoxide opening. nih.gov | Reduced waste, improved process mass intensity. |

Advanced Applications in Medicinal Chemistry and Agrochemical Intermediate Synthesis

Chiral vicinal diols are recognized as crucial intermediates for the synthesis of biologically active molecules. scirp.orgmagtech.com.cn The stereochemically defined hydroxyl groups of this compound serve as versatile handles for constructing complex chiral architectures found in many pharmaceuticals and agrochemicals. e-bookshelf.deacs.org

While specific blockbuster drugs directly derived from this particular diol are not prominently documented, its value lies in its role as a chiral building block . nih.govacs.org The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is critical, as different enantiomers of a drug can have vastly different biological activities. nih.gov this compound provides a stereodefined platform that can be elaborated into more complex structures, ensuring the final product has the correct absolute stereochemistry.

In agrochemical synthesis, the development of chiral pesticides and herbicides is a growing field aimed at improving efficacy and reducing environmental impact by eliminating inactive or potentially harmful enantiomers. researchgate.net Catalytic asymmetric methods, such as the dihydroxylation that produces this compound, are vital for accessing the optically active intermediates required for these next-generation agrochemicals. acs.org The diol can be used to introduce specific stereocenters into the final product, a key strategy in modern agrochemical design. researchgate.net

Computational-Aided Design for Enhanced Enantioselectivity and Catalytic Efficiency

Computational chemistry has become an indispensable tool for understanding and optimizing asymmetric catalytic reactions. By modeling reaction pathways and transition states, researchers can predict which catalysts and conditions will favor the formation of the desired enantiomer, like this compound, thereby accelerating the development of more efficient synthetic methods.

Density Functional Theory (DFT) calculations are widely used to investigate the origins of stereocontrol. nih.gov For the synthesis of chiral diols, computational studies can:

Elucidate Reaction Mechanisms: By modeling the interaction between the catalyst, substrate, and reagents, DFT can reveal the subtle non-covalent interactions that stabilize one transition state over another, leading to high enantioselectivity. rsc.org

Design Better Catalysts and Substrates: Computational modeling allows for the in silico design and screening of new catalysts or substrate-protecting groups. For example, calculations have shown that modifying the protecting group on a diol can significantly influence enantioselectivity by altering the steric and electronic environment of the reaction center. nih.govrsc.org

Rationalize Stereochemical Outcomes: Models can explain why a particular catalyst or substrate leads to a specific stereoisomer. For instance, computational studies on BINOL-based organocatalysts have helped create stereochemical models that rationalize the observed stereoinduction in reactions forming chiral diols. mdpi.com

Q & A

Q. Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 1.10–1.25 ppm (6H, singlet for 3,3-dimethyl groups) and δ 3.50–3.70 ppm (2H, multiplet for C1 and C2 hydroxyls).

- ¹³C NMR : Signals at δ 22–25 ppm (CH₃ groups) and δ 70–75 ppm (C1 and C2).

- IR : Strong O-H stretch at 3300–3500 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹.

- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiopurity (e.g., +15° to +25° for (2S) configuration) .

Advanced: How do conflicting data on diol stability under oxidative conditions impact experimental design?

Methodological Answer :

Contradictory reports on oxidation stability require systematic validation:

- Controlled Oxidation : Treat this compound with TEMPO/NaOCl and monitor via TLC or LC-MS.

- Data Reconciliation : Compare kinetic studies under varying pH and temperature to resolve discrepancies .

Basic: What computational tools can predict the physicochemical properties of this compound?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in polar solvents (e.g., water, ethanol) using software like GROMACS.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (hydroxyl groups ~14–16) and dipole moments .

- QSAR Models : Corrogate® or Schrödinger Suite can estimate logP (~0.5–1.2) and bioavailability .

Advanced: How does this compound function as a chiral ligand in asymmetric catalysis?

Q. Methodological Answer :

- Coordination Studies : The vicinal diol binds transition metals (e.g., Ti, Ru) via its hydroxyl groups, creating chiral environments.

- Optimization : Vary metal-to-ligand ratios and solvent polarity (e.g., CH₂Cl₂ vs. THF) to enhance catalytic efficiency .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Q. Methodological Answer :

- Steric Hindrance : The 3,3-dimethyl groups slow reaction kinetics. Mitigate by using high-pressure reactors or microwave-assisted synthesis .

- Byproduct Formation : Eliminate diastereomers via fractional distillation or simulated moving bed (SMB) chromatography .

- Safety : Monitor exothermicity during hydroxylation steps using RC1e calorimetry .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?

Q. Methodological Answer :

- Synthesis of Labeled Analogs : Introduce ¹³C at C2 via labeled NaBH₄ reduction of a ketone precursor .

- Tracer Studies : Administer labeled diol to in vitro models (e.g., hepatocytes) and track metabolites via LC-HRMS.

Basic: What crystallization conditions favor high-purity this compound?

Q. Methodological Answer :

- Solvent Screening : Use a 7:3 hexane/ethyl acetate mixture for slow evaporation, yielding needle-like crystals.

- Additives : Introduce seeding crystals or 1% (w/w) chiral tartrate derivatives to suppress racemization .

- Validation : Confirm crystal structure via X-ray diffraction (compare with CCDC databases) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Q. Methodological Answer :

- Dose-Response Studies : Re-evaluate antimicrobial assays (e.g., MIC against E. coli) across 0.1–10 mM ranges to identify threshold effects .

- Epimerization Checks : Confirm diol stability under assay conditions (pH 7.4, 37°C) via chiral HPLC to rule out racemization artifacts .

- Meta-Analysis : Apply PRISMA guidelines to reconcile literature discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.